molecular formula C12H14N2OS B2534299 5-phenyl-3,5,6,7-tetrahydro-2H-thiazolo[3,2-a]pyrimidin-7-ol CAS No. 30204-42-3

5-phenyl-3,5,6,7-tetrahydro-2H-thiazolo[3,2-a]pyrimidin-7-ol

Cat. No. B2534299
CAS RN: 30204-42-3
M. Wt: 234.32
InChI Key: ZBBGMORRLSPVBM-UHFFFAOYSA-N
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Description

5-phenyl-3,5,6,7-tetrahydro-2H-thiazolo[3,2-a]pyrimidin-7-ol is a heterocyclic compound that has gained attention in scientific research due to its potential therapeutic applications. The compound has a unique structure that makes it a promising candidate for drug development.

Scientific Research Applications

Synthesis and Antibacterial/Antitubercular Activities

One study focused on the synthesis of novel 5H-thiazolo[3,2-a]pyrimidin-5-ones through thiophene ring closure and subsequent reactions to produce derivatives with significant antibacterial and antitubercular activities. This research indicates the potential application of these compounds in developing new antimicrobial agents (Cai et al., 2016).

Anticancer Activity

Another study synthesized phenylbenzo[4,5]thiazolo[3,2-a]pyrano[2,3-d]pyrimidin-5-one and pyrano[2,3-d]thiazolo[3,2-a]pyrimidine-5-one derivatives via a microwave-assisted one-pot reaction. These compounds were evaluated for their antiproliferative activity against several cancer cell lines, demonstrating selective cytotoxicity and highlighting their potential as anticancer agents (Nagaraju et al., 2020).

Antihyperglycemic Evaluation

Research into thiazolylmethoxyphenyl pyrimidines and their derivatives, including pyrazolines and isoxazolines, revealed noticeable antihyperglycemic activity in a sucrose-loaded rat model. This suggests the applicability of these compounds in managing blood glucose levels and treating diabetes (Bhosle et al., 2015).

Antioxidant Properties

A study synthesized 5-benzoyl-4-(4-(methylthio)phenyl)-6-phenyl-1,2,3,4-tetrahydro-2-thioxo pyrimidine derivatives and evaluated their antioxidant properties. The compounds demonstrated significant radical scavenging activity, indicating their potential use as antioxidants (Akbas et al., 2018).

Synthesis of Arylazo Disperse Dyes

A study synthesized 5-amino-tetrazolo[1,5-a]pyrimidin-7-ol derivatives as novel arylazo disperse dyes. These dyes exhibited varying absorption spectra based on the pH and solvent used, suggesting their application in the dyeing industry and materials science (Liu et al., 2013).

Antimicrobial Activities

Research into the synthesis of 5H-thiazolo[3,2-a]pyrimidin-5-ones and their sulfonic acid derivatives revealed good antibacterial and antitubercular activities. This study showcases the potential of these compounds in developing new antimicrobial therapies (Cai et al., 2015).

properties

IUPAC Name

5-phenyl-3,5,6,7-tetrahydro-2H-[1,3]thiazolo[3,2-a]pyrimidin-7-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2OS/c15-11-8-10(9-4-2-1-3-5-9)14-6-7-16-12(14)13-11/h1-5,10-11,15H,6-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBBGMORRLSPVBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC2=NC(CC(N21)C3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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